5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole
Overview
Description
5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a chlorine atom and a methoxymethyl group. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms, which are known for their diverse chemical and biological properties.
Preparation Methods
The synthesis of 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with carbonyl compounds, followed by chlorination and methoxymethylation. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Addition: The triazole ring can participate in addition reactions with electrophiles or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:
1,2,4-triazole: The parent compound without any substituents.
5-chloro-1H-1,2,4-triazole: A similar compound without the methoxymethyl group.
1-(methoxymethyl)-1H-1,2,4-triazole: A similar compound without the chlorine atom.
The presence of both the chlorine atom and the methoxymethyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
5-chloro-1-(methoxymethyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O/c1-9-3-8-4(5)6-2-7-8/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFUOGDEONKDTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785762-61-9 | |
Record name | 5-Chloro-1-(methoxymethyl)-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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